3-Quinuclidinone hydrochloride
CAS No.: 1193-65-3
Cat. No.: VC20886114
Molecular Formula: C7H12ClNO
Molecular Weight: 161.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193-65-3 |
|---|---|
| Molecular Formula | C7H12ClNO |
| Molecular Weight | 161.63 g/mol |
| IUPAC Name | 1-azabicyclo[2.2.2]octan-3-one;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO.ClH/c9-7-5-8-3-1-6(7)2-4-8;/h6H,1-5H2;1H |
| Standard InChI Key | RFDPHKHXPMDJJD-UHFFFAOYSA-N |
| SMILES | C1CN2CCC1C(=O)C2.Cl |
| Canonical SMILES | C1C[NH+]2CCC1C(=O)C2.[Cl-] |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
3-Quinuclidinone hydrochloride is formally known as 1-Azabicyclo[2.2.2]octan-3-one hydrochloride . This compound is officially registered with the Chemical Abstracts Service (CAS) under the number 1193-65-3 . It has several synonyms commonly used in scientific literature and commercial contexts, including 3-Quinuclidone hydrochloride, 3-Oxoquinuclidine hydrochloride, and 1-Aza-3-oxobicyclo[2.2.2]octane hydrochloride .
The compound is represented by various identification codes in chemical databases and regulatory systems:
Structural Characteristics
3-Quinuclidinone hydrochloride consists of a quinuclidine framework with a carbonyl group at the 3-position, existing as a hydrochloride salt. The parent compound, 3-quinuclidinone, is a bicyclic organic compound with the chemical formula HC(C₂H₄)₂(C(O)CH₂)N . The structural arrangement features a bridged bicyclic system with a tertiary amine at one bridgehead position and a ketone group at the 3-position.
The molecular structure involves:
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A nitrogen-containing bicyclic system
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A ketone functional group
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An ionic bond with hydrochloride
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No rotatable bonds, contributing to its conformational rigidity
Physical and Chemical Properties
3-Quinuclidinone hydrochloride possesses distinct physical and chemical properties that contribute to its utility in various applications. These properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Quinuclidinone Hydrochloride
The parent compound, 3-quinuclidinone (free base), has slightly different properties:
This compound is notably less basic than quinuclidine, which is approximately 100 times more basic .
Synthesis Methods
Dieckmann Condensation
The hydrochloride salt of 3-quinuclidinone can be synthesized via a Dieckmann condensation reaction . This is a common method for preparing this compound and involves an intramolecular condensation to form the bicyclic structure.
A typical Dieckmann condensation route involves:
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Formation of a suitable diester precursor
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Intramolecular cyclization to form the bicyclic structure
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Subsequent hydrolysis and decarboxylation
Synthesis from Piperidine-4-carboxylic Acid
An improved method for synthesizing 3-quinuclidinone hydrochloride starts with piperidine-4-carboxylic acid (isonipecotic acid) . This multi-step process includes:
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Reaction of piperidine-4-carboxylic acid with thionyl chloride and ethanol to produce ethyl piperidine-4-carboxylate
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Condensation with methyl chloroacetate in the presence of sodium carbonate to give ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate
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One-pot Dieckmann reaction in the presence of potassium tert-butoxide
This method offers advantages for gram-scale synthesis with improved efficiency.
Other Synthetic Routes
Another documented synthesis method involves starting from 3-Oxo-2-quinuclidinecarboxylic acid ethyl ester . The process proceeds through:
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Refluxing the acid solution of 2-ethoxycarbonyl-3-quinuclone for 10 hours
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Addition of activated carbon for decolorization
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Filtration and cooling under an ice-water bath
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Addition of sodium bicarbonate solution to adjust pH to 11-12
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Solvent evaporation under reduced pressure
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Addition of methylene chloride, filtration, drying, and concentration
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Dropwise addition to an ethanolic solution of hydrochloric acid
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Stirring at room temperature to precipitate the solid product
This method reportedly yields 78.6% of the final product .
Applications and Uses
Pharmaceutical Applications
3-Quinuclidinone hydrochloride serves as a key intermediate in pharmaceutical synthesis. One of its primary applications is in the synthesis of cevimeline, a medication used to treat symptoms of dry mouth in patients with Sjögren's syndrome . The bicyclic structure of 3-quinuclidinone provides a rigid framework that contributes to the specific pharmacological properties of the final drug molecules.
Use as a Synthetic Intermediate
This compound functions as a versatile synthetic intermediate for various chemical transformations:
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It serves as a precursor to quinuclidine through organic reduction reactions
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The compound acts as a building block for more complex molecular structures in medicinal chemistry
Research Applications
In the field of cannabinoid research, 3-quinuclidinone hydrochloride is utilized in the preparation of novel CB1 and CB2 cannabinoid receptor ligands . These receptors are important targets for the development of therapeutics for various conditions, including pain management, inflammatory disorders, and neurological diseases.
Analytical Data and Characterization
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